N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
Molecular Structure Analysis
Triazoles have a five-membered ring structure with two carbon and three nitrogen atoms . The specific structure of your compound would depend on the placement and orientation of the additional groups attached to the triazole ring .Chemical Reactions Analysis
Triazoles can participate in various chemical reactions, including nucleophilic substitutions and reductions . The specific reactions that your compound can undergo would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For triazoles, these properties can include melting point, boiling point, solubility, and reactivity . Specific properties for your compound are not available in the sources I found .Scientific Research Applications
Anticancer Activity
The compound exhibits promising anticancer properties. Researchers have investigated its effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further exploration of its specific targets and pathways is ongoing .
Antimicrobial Potential
N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-3,5-bis(trifluoromethyl)benzamide demonstrates significant antimicrobial activity. It effectively combats bacterial and fungal pathogens. Its mode of action involves disrupting cell membranes, inhibiting essential enzymes, and interfering with microbial DNA replication .
Analgesic and Anti-Inflammatory Effects
Studies indicate that this compound possesses analgesic and anti-inflammatory properties. It modulates pain perception and reduces inflammation by targeting specific receptors and pathways. Researchers are exploring its potential as a novel pain management agent .
Antioxidant Properties
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-bis(trifluoromethyl)benzamide acts as a potent antioxidant. It scavenges free radicals, protects cells from oxidative damage, and may contribute to overall health and disease prevention .
Enzyme Inhibition
The compound exhibits enzyme inhibitory activity against several enzymes:
Antiviral Potential
Preliminary investigations suggest that N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-3,5-bis(trifluoromethyl)benzamide may inhibit viral replication. Researchers are exploring its efficacy against various viruses, including influenza and herpes viruses .
Potential as Antitubercular Agent
Given the global challenge of tuberculosis, compounds with antitubercular activity are crucial. This compound has shown promise in inhibiting Mycobacterium tuberculosis growth. Further optimization and testing are necessary for clinical applications .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some triazoles are used safely in pharmaceuticals and other applications, while others can be hazardous . Specific safety and hazard information for your compound is not available in the sources I found .
properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6N4OS/c14-12(15,16)7-3-6(4-8(5-7)13(17,18)19)9(24)20-10-21-22-11-23(10)1-2-25-11/h3-5H,1-2H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHAIGQAJAOVIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-bis(trifluoromethyl)benzamide |
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